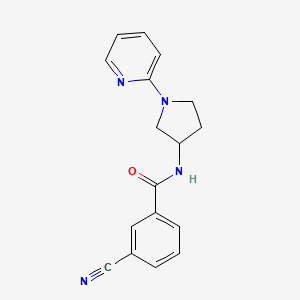

3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

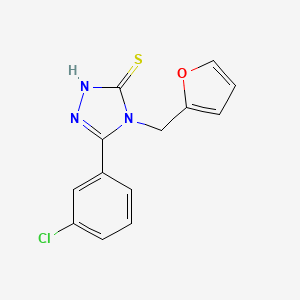

The compound “3-cyano-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Scientific Research Applications

Colorimetric Sensing and Fluorescence

- A study on N-(cyano(naphthalen-1-yl)methyl)benzamides highlighted their application in colorimetric sensing of fluoride anions. The color transition from colorless to achromatic black in the presence of fluoride anions demonstrates the potential of these compounds in environmental monitoring and analytical chemistry (Younes et al., 2020).

Synthesis of Heterocycles

- Research has also explored the use of cyano-N-substituted acetamide as a precursor for synthesizing various heterocycles. These compounds show promise in the development of novel insecticidal agents, highlighting the intersection of organic synthesis and agricultural science (Fadda et al., 2017).

Advanced Material Development

- Studies on substituted chromones and benzamides have contributed to the development of advanced materials. For example, the synthesis of 1-benzopyrano[2,3-c]pyrrolidines through cycloadditions with azomethine ylides demonstrates the potential for creating novel organic materials with specific photophysical properties (Sosnovskikh et al., 2014).

Anticancer Activity

- The preparation of benzamide derivatives for targeting melanoma cells illustrates the application of these compounds in medicinal chemistry. These studies provide a foundation for developing targeted therapies for melanoma, showcasing the potential of benzamides in oncology (Wolf et al., 2004).

Photophysical Properties

- Research into BF2 complexes of N,O-benzamide ligands has revealed their utility in creating blue fluorophores. These findings have implications for the development of luminescent materials for biological and organic material applications (Yamaji et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various biological targets, suggesting that this compound may also interact with a range of cellular targets .

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, suggesting that this compound may also have wide-ranging effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties, which could provide some insight into the potential behavior of this compound .

Result of Action

Similar compounds have been reported to have antitumor activity against certain cell lines , suggesting that this compound may also have potential therapeutic effects.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

3-cyano-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c18-11-13-4-3-5-14(10-13)17(22)20-15-7-9-21(12-15)16-6-1-2-8-19-16/h1-6,8,10,15H,7,9,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFUZCNQJQTBBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC(=C2)C#N)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2723460.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2723462.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723463.png)

![N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide](/img/structure/B2723467.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)

![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)

![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2723483.png)